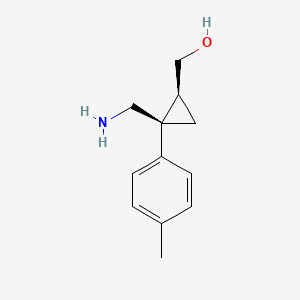
((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol: is a chiral cyclopropyl compound with a unique structure that includes an aminomethyl group and a p-tolyl group attached to a cyclopropyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in ((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the aminomethyl group to form a primary amine using reducing agents like sodium borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industrial Applications: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of ((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the p-tolyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
((1R,2S)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol: A stereoisomer with different spatial arrangement of atoms.
((1S,2R)-2-(aminomethyl)-2-(phenyl)cyclopropyl)methanol: A compound with a phenyl group instead of a p-tolyl group.
((1S,2R)-2-(aminomethyl)-2-(m-tolyl)cyclopropyl)methanol: A compound with a meta-tolyl group instead of a para-tolyl group.
Uniqueness
- The presence of the p-tolyl group in ((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol provides unique steric and electronic properties, which can influence its reactivity and interaction with biological targets.
- The specific stereochemistry (1S,2R) also plays a crucial role in its biological activity and selectivity.
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
[(1S,2R)-2-(aminomethyl)-2-(4-methylphenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C12H17NO/c1-9-2-4-10(5-3-9)12(8-13)6-11(12)7-14/h2-5,11,14H,6-8,13H2,1H3/t11-,12+/m1/s1 |
InChI-Schlüssel |
QKDYSFBCTMPWIV-NEPJUHHUSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@]2(C[C@@H]2CO)CN |
Kanonische SMILES |
CC1=CC=C(C=C1)C2(CC2CO)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-OL](/img/structure/B11904635.png)
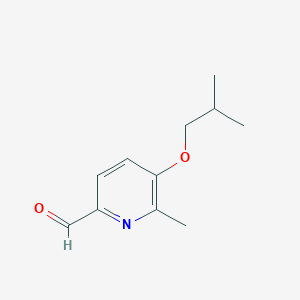

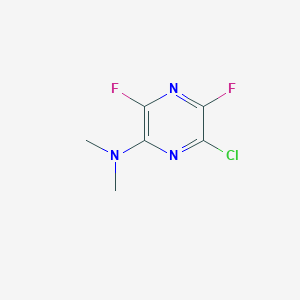


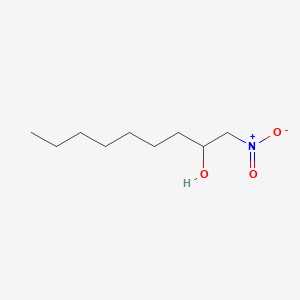
![7-Chloroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11904667.png)

![6-(Pyrimidin-4-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B11904680.png)
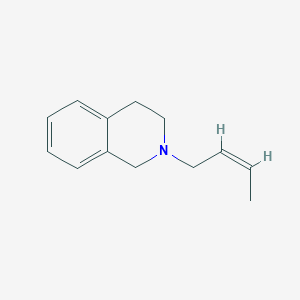


![6-(Aminomethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B11904725.png)
